molecular formula C14H18FNO3S B2514935 (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone CAS No. 1797276-37-9

(2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Número de catálogo B2514935
Número CAS: 1797276-37-9
Peso molecular: 299.36
Clave InChI: KZGYPUIEQHVXHI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is also known as AZD-9164 and belongs to the class of azetidinone-containing molecules. The compound has shown potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Aplicaciones Científicas De Investigación

Cholesterol Absorption Inhibition

A study highlighted the discovery of a compound structurally similar to (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, specifically SCH 58235. This compound was designed as a potent, orally active inhibitor of cholesterol absorption, showcasing potential in lowering total plasma cholesterol in animal models (Rosenblum et al., 1998).

Radiolabelling and Imaging

Another study focused on the synthesis and in vivo evaluation of a compound similar in structure for potential use as a SPECT tracer for the serotonin 5-HT2A receptor. This research demonstrated the utility of such compounds in radiolabelling for brain imaging applications (Blanckaert et al., 2007).

Antitumor Activity

The synthesis and biological evaluation of compounds structurally related to this compound have been explored for their potential antitumor activity. A particular focus was on their inhibitory effects on cancer cell proliferation (Tang & Fu, 2018).

Catalytic Asymmetric Addition

A study explored the use of enantiopure azetidine derivatives, closely related to the compound , for catalytic asymmetric addition in organic synthesis. This research demonstrates the utility of such compounds in facilitating highly selective chemical reactions (Wang et al., 2008).

Drug Disposition Studies

Research on a compound with a similar chemical structure, GDC-0973, investigated its disposition in preclinical species and its relationship to efficacy in animal models. This study provides insights into the pharmacokinetics and pharmacodynamics of such compounds (Choo et al., 2012).

Análisis Bioquímico

Biochemical Properties

(2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . By inhibiting MAGL, this compound increases the levels of 2-AG, which in turn activates cannabinoid receptors CB1 and CB2. These interactions have been linked to various physiological effects, including modulation of mood, appetite, pain, and inflammation .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the elevation of 2-AG levels due to MAGL inhibition leads to increased activation of CB1 and CB2 receptors, which are involved in regulating neurotransmitter release, immune response, and cell proliferation . Additionally, this compound has been observed to affect synaptic transmission and plasticity, thereby influencing cognitive functions and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of MAGL. This inhibition is competitive with respect to the 2-AG substrate, meaning that the compound binds to the active site of MAGL, preventing the enzyme from degrading 2-AG . The resulting increase in 2-AG levels leads to enhanced activation of CB1 and CB2 receptors, which are G-protein-coupled receptors involved in various signaling pathways . This mechanism of action underscores the potential therapeutic applications of this compound in treating conditions related to mood, pain, and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound binds to MAGL in a time- and dose-dependent manner, leading to sustained elevation of 2-AG levels . Over prolonged periods, this can result in significant changes in neurotransmitter levels and receptor activity, which may have implications for long-term therapeutic use . Additionally, the stability of this compound in various solvents and conditions has been evaluated to ensure its efficacy in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to provide significant enzyme occupancy and therapeutic effects without adverse side effects . At higher doses, it can induce hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram (EEG) gamma power . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the endocannabinoid system. By inhibiting MAGL, the compound prevents the breakdown of 2-AG, leading to its accumulation and subsequent activation of CB1 and CB2 receptors . This interaction affects various metabolic processes, including lipid metabolism, energy balance, and immune response . The compound’s influence on these pathways underscores its potential as a therapeutic agent for metabolic disorders .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound is transported across cell membranes and distributed to various tissues, where it exerts its effects on MAGL and cannabinoid receptors . The presence of specific transporters and binding proteins may facilitate its localization and accumulation in target tissues, enhancing its therapeutic potential . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of this compound .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is known to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it interacts with MAGL and other biomolecules . Post-translational modifications and targeting signals may direct the compound to these compartments, influencing its efficacy and stability . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name

(2-fluorophenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3S/c1-10(2)9-20(18,19)11-7-16(8-11)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGYPUIEQHVXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.